molecular formula C12H11NO3 B184791 Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- CAS No. 81258-07-3

Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy-

Cat. No. B184791
CAS RN: 81258-07-3
M. Wt: 217.22 g/mol
InChI Key: JQSDDEOTKCXZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound exhibits a range of interesting biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In

Scientific Research Applications

Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- has been the subject of extensive scientific research due to its potential applications in drug discovery and development. This compound exhibits a range of interesting biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It has been shown to inhibit the growth of a variety of cancer cells, including breast, lung, and colon cancer cells. Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- has also been shown to possess antimicrobial activity against a range of bacterial and fungal strains. Additionally, this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Mechanism Of Action

The mechanism of action of Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- is not fully understood. However, it has been suggested that this compound exerts its biological effects by interacting with specific cellular targets. For example, Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death in cancer cells. Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- exhibits a range of interesting biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. Additionally, Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- exhibits antimicrobial activity by disrupting the cell membrane of bacterial and fungal cells. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- is its broad range of biological activities, which makes it a promising compound for drug discovery and development. Additionally, this compound is relatively easy to synthesize using a variety of methods. However, one of the limitations of Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy-. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of cellular targets for Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- in animal models and clinical trials. Finally, the potential for Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- to be used as a lead compound for the development of new drugs should be explored.

Synthesis Methods

Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 5-methoxy-2-nitrobenzaldehyde with an indole derivative in the presence of a Lewis acid catalyst. The resulting product is then subjected to a cyclization reaction to form the pyranoindole ring system. Other methods for the synthesis of Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- include the use of microwave irradiation and ultrasound-assisted methods.

properties

CAS RN

81258-07-3

Product Name

Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy-

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-methoxy-7,8-dihydro-1H-pyrano[2,3-g]indol-9-one

InChI

InChI=1S/C12H11NO3/c1-15-9-6-7-2-4-13-11(7)10-8(14)3-5-16-12(9)10/h2,4,6,13H,3,5H2,1H3

InChI Key

JQSDDEOTKCXZRJ-UHFFFAOYSA-N

SMILES

COC1=C2C(=C3C(=C1)C=CN3)C(=O)CCO2

Canonical SMILES

COC1=C2C(=C3C(=C1)C=CN3)C(=O)CCO2

Other CAS RN

81258-07-3

Origin of Product

United States

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